molecular formula C5H9NO2 B11760392 methyl (2E)-4-aminobut-2-enoate

methyl (2E)-4-aminobut-2-enoate

Cat. No.: B11760392
M. Wt: 115.13 g/mol
InChI Key: GLFAZZQWYRINJN-NSCUHMNNSA-N
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Description

Methyl (2E)-4-aminobut-2-enoate is an organic compound with the molecular formula C5H9NO2. It is a derivative of butenoic acid, featuring an amino group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-4-aminobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

Methyl (2E)-4-aminobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl (2E)-4-aminobut-2-enoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Methyl (2E)-4-aminobut-2-enoate can be compared with other similar compounds, such as:

    Methyl acrylate: Lacks the amino group, making it less reactive in certain substitution reactions.

    Butenoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Amino acids: Share the amino group but have different structural features and biological roles.

Biological Activity

Methyl (2E)-4-aminobut-2-enoate, also referred to as methyl 4-aminobut-2-enoate, is an organic compound characterized by its unique structural features, including an amino group and an ester group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its biological activity and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₅H₈N₂O₂
  • Molar Mass : Approximately 115.13 g/mol
  • Structural Features : Contains a double bond between the second and third carbon atoms, an amino group (-NH₂), and an ester group (-COOCH₃).

The presence of these functional groups allows this compound to engage in various biochemical interactions, making it relevant in drug development and synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in pharmaceutical synthesis. Its ability to interact with biological targets can influence enzyme activity or receptor binding.

The compound can act as either a substrate or an inhibitor for various enzymes, modulating their activity and influencing metabolic pathways. The amino group facilitates hydrogen bonding with target molecules, while the ester group can undergo hydrolysis to release active metabolites that may exhibit pharmacological effects.

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediates : this compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.
  • Potential Therapeutic Properties : Investigated for anti-inflammatory and antimicrobial activities. Its structural similarities to other bioactive compounds suggest it may share similar therapeutic effects .
  • Drug Development : Identified as an impurity in Afatinib, a drug for non-small cell lung carcinoma, highlighting its relevance in medicinal chemistry.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 4-AminobutyrateLacks double bond; contains only an amino groupSimpler structure; less reactivity
Ethyl 4-Aminobut-2-EnoateEthyl instead of methyl ester groupIncreased lipophilicity; potential differences in bioactivity
Methyl 3-AminobutanoateAmino group on third carbonDifferent positioning of functional groups

This compound is distinguished by its combination of functional groups and double bond, contributing to its unique reactivity and biological interactions.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of specific pathways involved in inflammatory responses .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

methyl (E)-4-aminobut-2-enoate

InChI

InChI=1S/C5H9NO2/c1-8-5(7)3-2-4-6/h2-3H,4,6H2,1H3/b3-2+

InChI Key

GLFAZZQWYRINJN-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/CN

Canonical SMILES

COC(=O)C=CCN

Origin of Product

United States

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